2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a fused pyridine-pyrimidinone scaffold. Its structure includes a chloro substituent at position 2, an ethyl group at position 3, and a methyl group at position 7 (Figure 1). The substituent arrangement influences its physicochemical properties, such as solubility and lipophilicity, and its interactions with biological targets.
Properties
Molecular Formula |
C11H11ClN2O |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
2-chloro-3-ethyl-7-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C11H11ClN2O/c1-3-8-10(12)13-9-5-4-7(2)6-14(9)11(8)15/h4-6H,3H2,1-2H3 |
InChI Key |
YMAIBGGIRBAYLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CN2C1=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as palladium or iodine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrido[1,2-a]pyrimidin-4-ones .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: This compound has been investigated for its potential as a therapeutic agent, particularly as a CXCR3 antagonist and acetylcholinesterase inhibitor.
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, as a CXCR3 antagonist, it binds to the CXCR3 receptor, inhibiting its activity and thereby modulating immune responses. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrido[1,2-a]pyrimidin-4-one Derivatives
*Calculated using standard atomic weights.
Key Comparative Insights
Substituent Position and Electronic Effects: The 2-chloro group in the target compound (vs. 7-Methyl in the target (vs. 7-methoxy in ) decreases electron-donating capacity, which may reduce metabolic oxidation but increase lipophilicity.
Functional Group Complexity :
- The fluorobenzisoxazole-piperidine moiety in confers high target specificity but may limit blood-brain barrier penetration due to increased molecular weight (>450 g/mol).
Solubility and Salt Forms :
- Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for oral bioavailability, whereas the neutral target compound may require formulation optimization.
Biological Activity
2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a compound belonging to the pyrido[1,2-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is with a molecular weight of approximately 199.65 g/mol. Its structure features a chloroethyl side chain and a pyrimidine ring system, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives, including 2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, which demonstrated effective inhibition against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Antibacterial | 15.6 |
| Control (Ciprofloxacin) | Antibacterial | 0.5 |
Antitumor Activity
The compound has shown promise in antitumor applications through its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. In vitro studies demonstrated that it inhibited the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.0 |
| HeLa (Cervical Cancer) | 8.5 |
The biological activity of 2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a potent inhibitor of DHFR, disrupting folate metabolism.
- Cell Cycle Arrest : It induces cell cycle arrest in the G1 phase, preventing cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in microbial cells, contributing to its antimicrobial effects.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrido[1,2-a]pyrimidines against resistant bacterial strains. 2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value of 15.6 µM.
Case Study 2: Antitumor Potential
Another investigation assessed the antitumor potential in vivo using xenograft models. The compound significantly reduced tumor size in treated mice compared to controls, demonstrating its therapeutic potential in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
